Cas no 45470-32-4 (1,3-Dimethylimidazolium)

1,3-Dimethylimidazolium structure
1,3-Dimethylimidazolium structure
Product Name:1,3-Dimethylimidazolium
CAS-Nr.:45470-32-4
MF:C5H9N2
MW:97.1383607387543
CID:2692320
PubChem ID:20335
Update Time:2025-04-21

1,3-Dimethylimidazolium Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-dimethyl-1,2-dihydroimidazol-1-ium
    • 1,3-dimethylimidazol-1-ium
    • [dmim]
    • 1,3-DIMETHYLIMIDAZOLIUM
    • CS-0184054
    • CHEBI:61322
    • 1,3-dimethylimidazolenyl carbene
    • 45470-32-4
    • DTXCID2028066
    • AKOS032954361
    • DTXSID1048095
    • Q27131029
    • (dmim)
    • CHEMBL1229272
    • 1,3-dimethyl-1H-imidazol-3-ium
    • 1,3-dimethylimidazolium dimethylphosphite
    • 1,3-Dimethylimidazolium
    • Inchi: 1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1
    • InChI-Schlüssel: HVVRUQBMAZRKPJ-UHFFFAOYSA-N
    • Lächelt: [N+]1(C)C=CN(C)C=1

Berechnete Eigenschaften

  • Genaue Masse: 97.076573296Da
  • Monoisotopenmasse: 97.076573296Da
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 55.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topologische Polaroberfläche: 8.8Ų

1,3-Dimethylimidazolium Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 10 °C
Referenz
Preparation of sulfonate-ionic liquid with low halide content using microreactor
, Korea, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 20 min, 0 °C; 120 min, 0 °C
Referenz
Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent
Sanfilippo, Claudia; D'Antona, Nicola; Nicolosi, Giovanni, Biotechnology Letters, 2004, 26(23), 1815-1819

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt; cooled; 20 - 30 °C; 2 h, rt
Referenz
Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt; 24 h, 70 °C
Referenz
1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat Bran
Kuroda, Kosuke; Kunimura, Haruhito; Fukaya, Yukinobu; Nakamura, Nobuhumi; Ohno, Hiroyuki, ACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Toluene ;  cooled; 1 h, rt
Referenz
Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic Liquids
Mochizuki, Yuuki; Sugawara, Katsuyasu, Energy & Fuels, 2008, 22(5), 3303-3307

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquid
Santamarta, F.; Verdia, P.; Tojo, E., Catalysis Communications, 2008, 9(8), 1779-1781

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referenz
Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles
Karkhanis, Dattatraya W.; Field, Lamar, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Toluene ;  0 °C
Referenz
Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions
Dieye, El Hadji; Fall, Alioune; Fall, Modou ; Ferreira, Carlos Arthur ; Silveira, Mauro R. S. ; et al, International Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Toluene ;  < 40 °C; 1 h, rt
Referenz
Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Toluene ;  0 °C; < 40 °C; 1 h, rt
Referenz
Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions
Holbrey, John D.; Reichert, W. Matthew; Swatloski, Richard P.; Broker, Grant A.; Pitner, William R.; et al, Green Chemistry, 2002, 4(5), 407-413

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquids
Kostic, Marina; Verdia, Pedro; Fernandez-Stefanuto, Veronica; Puchta, Ralph ; Tojo, Emilia, Journal of Physical Organic Chemistry, 2019, 32(5),

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 48 h, rt
Referenz
Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different Temperatures
Shekaari, Hemayat; Zafarani-Moattar, Mohammed Taghi; Kazempour, Amir; Ghasedi-Khajeh, Zakiyeh, Journal of Chemical & Engineering Data, 2015, 60(6), 1750-1755

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Toluene ;  < 40 °C; 1 h, rt
1.2 Catalysts: Sulfuric acid ,  Water ;  rt → 70 °C
Referenz
Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface Tension
Santos, Cherry S.; Baldelli, Steven, Journal of Physical Chemistry B, 2009, 113(4), 923-933

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt; 2 h, rt
Referenz
Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigation
Yang, Xu-zhao; Wang, Jun; Li, Gang-sen; Zhang, Zhen-zhen, Jingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange.
, European Patent Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referenz
Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles
Karkhanis, Dattatraya W.; Field, Lamar, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

1,3-Dimethylimidazolium Raw materials

1,3-Dimethylimidazolium Preparation Products

Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.